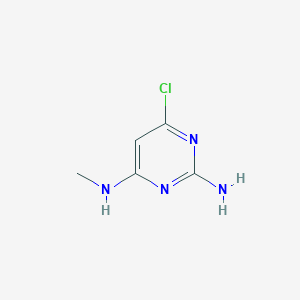

6-Chloro-n4-methylpyrimidine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWJDRREGHIEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905553 | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-37-4 | |

| Record name | 1005-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine

This guide provides a comprehensive overview of the known and projected physical properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS Number: 1005-37-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with actionable protocols for the empirical determination of its physicochemical characteristics. While experimental data for this specific compound is limited in publicly accessible literature, this guide establishes a framework for its characterization by leveraging computational data and established analytical methodologies for analogous compounds.

Introduction: Unveiling a Key Pyrimidine Derivative

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in DNA and RNA. Its structure, featuring a chlorine atom and two amino groups, one of which is methylated, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] The strategic placement of these functional groups offers multiple reaction sites for developing novel compounds with potential therapeutic or biological activities.[1] Understanding the physical properties of this molecule is a critical first step in its application, influencing everything from reaction kinetics and formulation to bioavailability and environmental fate.

This document will first present the established and computationally predicted properties of this compound. Subsequently, it will address the current data gaps and provide detailed, field-proven experimental protocols for the comprehensive characterization of its physical properties.

Core Physicochemical Properties

Known and General Properties

The compound is typically available as a solid, often described as a yellow solid, with a purity of 95-97%.[1][2] Key identifiers and basic molecular information are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1005-37-4 | [2] |

| Molecular Formula | C₅H₇ClN₄ | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% to 97% | [1][2] |

Computationally Predicted Properties

In the absence of extensive experimental data, computational predictions offer valuable insights into the molecule's behavior. These predictions, summarized in Table 2, are useful for preliminary experimental design, such as selecting appropriate solvent systems.

| Property | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 63.83 Ų | |

| logP (Octanol-Water Partition Coefficient) | 0.7539 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 1 |

These values are computationally derived and should be confirmed by experimental methods.

Spectroscopic and Thermal Properties: A Data Gap

A thorough literature search, including safety data sheets from suppliers, indicates that experimental data for key physical properties such as melting point, boiling point, and detailed spectroscopic analyses (NMR, IR) are currently unavailable or not publicly disclosed. This data gap necessitates a systematic experimental approach to fully characterize the compound.

Proposed Experimental Workflows for Physicochemical Characterization

The following sections outline detailed, self-validating protocols for determining the essential physical properties of this compound. These methodologies are based on standard practices for the characterization of fine organic chemicals and can be adapted as necessary.

Workflow for Material Identification and Purity Confirmation

Before determining physical properties, it is crucial to confirm the identity and purity of the material. This workflow ensures the integrity of subsequent measurements.

Caption: Workflow for melting point determination.

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm. [3]2. Apparatus: Use a calibrated digital melting point apparatus. [4]3. Initial Determination: Heat the sample at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. [4]4. Accurate Determination: Prepare a new sample and heat to about 15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min. [4]5. Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range (0.5-1.5°C) is indicative of high purity. [5]For context, the unmethylated analogue, 6-Chloropyrimidine-2,4-diamine, has a reported melting point of 199-202°C.

Solubility Profiling

Understanding the solubility of the compound in various solvents is crucial for its application in synthesis and formulation.

-

Setup: Prepare a series of test tubes, each containing approximately 10 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents from non-polar (e.g., hexane), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, acetonitrile), and polar protic (e.g., ethanol, methanol, water). [6]3. Aqueous pH Dependence: For samples insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if the compound has basic or acidic properties that enhance solubility at different pH values. [7][8]4. Observation: Vigorously shake each tube and observe for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble." [9]

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unequivocal identification and quality control of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key vibrational bands to look for include N-H stretching of the amino groups (typically 3500-3300 cm⁻¹), C-H stretching of the methyl group and aromatic ring (around 3100-2850 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (1650-1450 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As outlined in Protocol 2, ¹H and ¹³C NMR are fundamental for structural confirmation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals if the 1D spectra are complex. [12]

Conclusion and Future Work

This compound is a chemical intermediate with significant potential in synthetic chemistry. While its fundamental molecular identity is established, a comprehensive profile of its physical properties based on experimental data is currently lacking in the public domain. This guide provides the known and computationally predicted properties and, more importantly, a clear and actionable set of protocols for researchers to systematically characterize this compound. The successful execution of these experimental workflows will provide the foundational data necessary for its effective use in drug discovery and development, and other scientific endeavors.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Retrieved from [Link]

-

MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

-

Unknown. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Digital Commons@Becker. (2020, November 23). Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

PMC - NIH. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

National Institute of Standards and Technology. (n.d.). Pyrimethamine - the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl- - the NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 1005-37-4: 6-chloro-N~4~-methylpyrimidine-2,4-diamine [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. mt.com [mt.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

6-Chloro-n4-methylpyrimidine-2,4-diamine chemical structure and IUPAC name

An In-Depth Technical Guide to 6-Chloro-N4-methylpyrimidine-2,4-diamine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines.[1] Pyrimidine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, a compound of interest for synthetic chemists and drug discovery professionals. We will delve into its chemical identity, properties, a validated synthesis protocol with mechanistic insights, and its context within pharmaceutical research.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized nomenclature.

-

IUPAC Name: 6-Chloro-N-methylpyrimidine-2,4-diamine

-

CAS Number: 1005-37-4[3]

-

Molecular Formula: C₅H₇ClN₄[3]

-

Molecular Weight: 158.59 g/mol [3]

-

SMILES: NC1=NC(NC)=CC(Cl)=N1[3]

Structural Diagram

The chemical structure consists of a pyrimidine ring substituted with a chlorine atom at the 6-position, an amino group at the 2-position, and a methylamino group at the 4-position.

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below provides key descriptors for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄ | ChemScene[3] |

| Molecular Weight | 158.59 | ChemScene[3] |

| Appearance | White to off-white crystalline powder | (Inferred from related compounds[4]) |

| Melting Point | 199-202 °C (for parent compound) | ChemSrc[5] |

| Topological Polar Surface Area (TPSA) | 63.83 Ų | ChemScene[3] |

| LogP (octanol-water partition coefficient) | 0.7539 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted chloropyrimidines is a well-established process in organic chemistry. While a direct, one-pot synthesis for this compound is not detailed in the provided literature, a robust and logical pathway can be constructed from the synthesis of its core intermediate, 2,4-diamino-6-chloropyrimidine. This process involves the chlorination of a hydroxypyrimidine precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [6]

This foundational step converts the hydroxyl group of the starting material into a chlorine atom, a versatile leaving group for subsequent nucleophilic substitution reactions.

-

Reaction Setup: To a flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the starting material.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the hydroxypyrimidine to replace the hydroxyl group with a chlorine atom, forming the thermodynamically stable aromatic pyrimidine ring.

-

-

Heating: Stir the mixture and heat to 97-105 °C for 6-17 hours.[6][7] The reaction progress should be monitored by TLC or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

-

Causality: This step quenches the highly reactive excess POCl₃, hydrolyzing it to phosphoric acid. The process is highly exothermic and must be performed with caution.

-

-

Hydrolysis & Neutralization: Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis.[6] Cool the solution and adjust the pH to ~8 with a saturated sodium hydroxide (NaOH) or ammonia solution.[6][7]

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.[6]

Step 2: Selective N-Methylation

The second step involves introducing the methyl group onto the N4-amino substituent. This would typically be achieved via nucleophilic substitution or reductive amination, though specific conditions would require experimental optimization to ensure selectivity for the N4 position over the N2 position.

Synthesis Workflow Diagram

Applications in Drug Discovery and Research

The true value of this compound lies in its potential as a chemical intermediate and building block for more complex molecules with therapeutic applications.

Role as a Synthetic Intermediate

The chloro-diaminopyrimidine core is a well-known precursor in pharmaceutical synthesis. For instance, the closely related parent compound, 2,4-diamino-6-chloropyrimidine, is a key starting material for the synthesis of Minoxidil, a widely used medication for treating hypertension and hair loss.[4][7][8] The chlorine atom at the 6-position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups, thereby enabling the generation of diverse chemical libraries for screening.

Medicinal Chemistry Context

The 2,4-diaminopyrimidine motif is a "privileged structure" in medicinal chemistry. It is present in numerous compounds with diverse biological activities. Research has shown that this class of compounds can target a range of biological entities:

-

Anti-Infective Agents: Derivatives of 2,4-diaminopyrimidines have been identified in high-throughput screens as potential treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[9][10] They have also been investigated for broad antibacterial and antifungal properties.[2][11]

-

Anticancer Therapeutics: The pyrimidine ring is a bioisostere for other aromatic systems and its nitrogen atoms provide key hydrogen bonding points for interaction with enzyme active sites, such as kinases, which are common targets in oncology.

-

Broad Pharmacological Potential: The synthetic versatility of the pyrimidine core has led to the development of derivatives with anticonvulsant, anti-inflammatory, and antiviral activities.[1] The introduction of a methyl group, as in the title compound, can significantly alter a molecule's potency, selectivity, and metabolic stability by modifying its steric and electronic properties.

References

-

ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. [Link]

-

precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. [Link]

-

Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

- Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

-

ResearchGate. (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. [Link]

-

Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

- Google Patents. A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

-

ChemSrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. [Link]

-

PubMed. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. [Link]

-

Pharmaffiliates. CAS No : 3275-44-3 | Product Name : Pyrimethamine - Impurity B | Chemical Name : 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. [Link]

-

ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed Central. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Framework for the Characterization of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 52602-68-3)

An In-depth Technical Guide for Drug Development Professionals

Abstract: 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS 52602-68-3) is a substituted pyrimidine derivative with significant potential as a key intermediate in the synthesis of pharmacologically active molecules. Rigorous characterization of such building blocks is a foundational requirement in drug development to ensure the identity, purity, and quality of downstream compounds. Publicly available, detailed experimental data for this specific compound is notably scarce. This guide, therefore, provides a comprehensive framework for its characterization. By leveraging first principles of analytical chemistry and drawing comparisons with its well-documented analogue, 6-chloropyrimidine-2,4-diamine, we present a predictive and practical approach to its structural elucidation and quality control. This document is intended to equip researchers and drug development professionals with the strategy and technical protocols necessary to confidently characterize this molecule.

Introduction and Strategic Importance

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs. The title compound, this compound, possesses multiple reactive sites—a labile chlorine atom at the 6-position and two distinct amino groups at the 2- and 4-positions—making it a versatile precursor for creating diverse chemical libraries. The N4-methyl group, in particular, offers a subtle yet critical modification compared to its unmethylated counterpart, influencing factors such as solubility, hydrogen bonding capability, and metabolic stability in final drug candidates.

Given its role as a synthetic intermediate, establishing a definitive analytical profile is not merely an academic exercise; it is a critical step in process control and regulatory compliance. The absence of a robust characterization package can lead to unforeseen impurities, variable reaction yields, and compromised biological data in later stages. This guide outlines the necessary analytical workflow to establish such a profile.

Proposed Characterization Workflow

The comprehensive analysis of a chemical intermediate like this compound should follow a logical, multi-tiered approach. The primary objective is to unambiguously confirm the molecular structure and quantify its purity.

Figure 1: A strategic workflow for the comprehensive characterization of a novel chemical intermediate.

Physicochemical Properties

A summary of the calculated and expected physicochemical properties is essential for handling, formulation, and reaction optimization.

| Property | Predicted/Calculated Value | Rationale / Comparison |

| CAS Number | 52602-68-3 | - |

| Molecular Formula | C₅H₇ClN₄ | Based on covalent structure. |

| Molecular Weight | 158.59 g/mol | This is a fundamental property for all mass-based assays. |

| Appearance | Off-white to light yellow solid | Predicted based on related aminochloropyrimidines.[1] |

| Melting Point | Not available (Predicted >150 °C) | Expected to be a crystalline solid with a defined melting point. |

| logP | ~1.0 - 1.5 (Predicted) | The N-methylation slightly increases lipophilicity compared to the unmethylated analogue. |

| pKa | Not available (Predicted ~3-5) | The pyrimidine nitrogens are basic; the amino groups are weakly basic. |

Predictive Spectroscopic Analysis

The core of structural confirmation lies in spectroscopic analysis. While experimental spectra are the gold standard, a predictive analysis based on the known structure is invaluable for interpreting acquired data.

Figure 2: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of the molecule.

-

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):

-

δ ~7.0-8.0 ppm (1H, broad singlet): This signal corresponds to the N-H proton attached to the methyl-bearing nitrogen at C4. Its broadness is due to quadrupole broadening from the adjacent nitrogen.

-

δ ~6.5-7.0 ppm (2H, broad singlet): These are the protons of the primary amine (-NH₂) at the C2 position.

-

δ ~5.8-6.2 ppm (1H, singlet): This singlet arises from the pyrimidine ring proton at C5.

-

δ ~2.9-3.1 ppm (3H, doublet): This signal is characteristic of the methyl group (-CH₃) protons. It is expected to be a doublet due to coupling with the adjacent N-H proton.

Causality Insight: The key differentiator from its analogue, 6-chloropyrimidine-2,4-diamine, is the appearance of the methyl doublet around 3.0 ppm and the integration of the amine proton signals, which would change from two distinct NH₂ signals to one NH₂ and one NH signal.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):

-

δ ~163 ppm: C2 (attached to two nitrogens).

-

δ ~161 ppm: C4 (attached to two nitrogens).

-

δ ~158 ppm: C6 (attached to nitrogen and chlorine).

-

δ ~95 ppm: C5 (the only C-H carbon on the ring).

-

δ ~28 ppm: N-CH₃ (the aliphatic methyl carbon).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Result (ESI+): The primary observation will be the protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: A prominent cluster of peaks should appear at m/z 159.04 and 161.04 .

-

Trustworthiness Check: The ~3:1 intensity ratio of these two peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl), providing definitive evidence for its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

3450-3300 cm⁻¹ (multiple sharp bands): N-H stretching vibrations from both the primary (-NH₂) and secondary (-NH-) amines.

-

2950-2850 cm⁻¹ (weak to medium bands): C-H stretching from the methyl group.

-

1640-1550 cm⁻¹ (strong, multiple bands): C=N and C=C stretching vibrations within the pyrimidine ring, along with N-H bending.

-

850-750 cm⁻¹ (medium to strong band): C-Cl stretching vibration.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates. A robust, stability-indicating method is required.

Proposed Reverse-Phase HPLC Protocol

This protocol is designed as a starting point for method development and must be validated empirically.

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed sample in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Experimental Rationale: A C18 column provides good retention for this moderately polar molecule. The acidic mobile phase (formic acid) ensures that the basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main analyte peak. Detection at 254 nm is chosen due to the strong UV absorbance of the pyrimidine core.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

-

Hazard Identification: Based on analogous structures, this compound should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[1][2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[2] The compound is expected to be stable under these recommended storage conditions.[2]

Conclusion

While a complete, publicly validated dataset for this compound remains to be published, a comprehensive characterization is achievable through a systematic application of standard analytical techniques. This guide provides the predictive data and methodological framework necessary for any researcher or process chemist to confidently approach this task. The unambiguous confirmation of its structure through NMR and MS, coupled with a validated HPLC method for purity, will ensure its quality and suitability for advancing drug discovery programs. Empirical verification of the predictive data presented herein is a mandatory next step for any laboratory intending to use this valuable chemical intermediate.

References

Sources

The Biological Activity and Therapeutic Potential of the 6-Chloro-N4-methylpyrimidine-2,4-diamine Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including components of DNA and RNA.[1] Within this class, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This guide provides a comprehensive technical overview of the biological activities associated with this scaffold, with a specific focus on 6-Chloro-N4-methylpyrimidine-2,4-diamine and its closely related derivatives. We will delve into the synthetic rationale, explore key mechanisms of action in oncology and infectious disease, provide actionable experimental protocols, and outline future directions for research and development. This document is intended to serve as a foundational resource for scientists seeking to leverage this versatile chemical entity in their drug discovery programs.

The 2,4-Diamino-6-chloropyrimidine Core: A Versatile Synthetic Intermediate

The compound this compound belongs to a class of molecules built upon the 2,4-diamino-6-chloropyrimidine core. This core is a highly valuable building block in pharmacological and agricultural applications due to its unique chemical characteristics.[2] The chlorine atom at the C6 position serves as an excellent leaving group for nucleophilic substitution, while the amino groups at C2 and C4 provide points for further functionalization and are critical for forming hydrogen bond interactions with biological targets.[3]

This scaffold is perhaps most famously known as a key intermediate in the synthesis of Minoxidil, a widely used therapeutic for androgenetic alopecia.[4] The synthesis of Minoxidil's direct precursor, 2,4-Diamino-6-chloropyrimidine-3-oxide, begins with 2,4-diamino-6-chloropyrimidine, highlighting the industrial and pharmaceutical importance of this starting material. Beyond this, the core is instrumental in creating a wide array of derivatives with activities spanning antimicrobial, kinase inhibition, and anti-parasitic applications.[5][6][7]

Synthesis and Chemical Characterization

The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be logically derived from established methods for its parent compound and analogous structures. The general strategy involves the chlorination of a hydroxypyrimidine precursor, followed by controlled amination.

Proposed Synthetic Pathway

The most logical pathway begins with the commercially available 2,4-diamino-6-hydroxypyrimidine. This precursor undergoes chlorination, typically with phosphorus oxychloride (POCl₃), to yield the highly reactive 2,4-diamino-6-chloropyrimidine intermediate.[8][9] Subsequent selective methylation at the N4 position would yield the target compound. Achieving selectivity (N4 vs. N2 methylation) is a critical challenge that may require optimization of reaction conditions (solvent, base, temperature) or the use of protecting group strategies.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate)

This protocol is adapted from established and patented methods for its reliability and high yield.[8]

Objective: To convert 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.

Materials:

-

2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

-

Phosphorus oxychloride (POCl₃) (9 mL)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Carefully add 2,4-diamino-6-hydroxypyrimidine (1.00 g) to phosphorus oxychloride (9 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture with stirring to 97°C and maintain for 17 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction period, cool the mixture to room temperature.

-

Slowly and cautiously quench the reaction by adding the solution dropwise to a beaker of ice water with vigorous stirring. This step is highly exothermic.

-

Heat the resulting aqueous solution to 90°C and stir for 1 hour to ensure complete hydrolysis of any remaining POCl₃.

-

Cool the solution and adjust the pH to approximately 8 using a NaOH solution.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

-

Expected Outcome: A yield of approximately 85% (0.97 g) of pure 2,4-diamino-6-chloropyrimidine.[8]

Key Biological Activities and Mechanisms of Action

While direct biological data for this compound is sparse, extensive research on its close derivatives provides powerful insights into its potential therapeutic applications, particularly in oncology.

Inhibition of MTH1: A Novel Anticancer Strategy

The MutT Homolog 1 (MTH1) enzyme is a critical component of cellular sanitation, responsible for hydrolyzing oxidized dNTPs (like 8-oxo-dGTP) to prevent their incorporation into DNA. Cancer cells, with their high metabolic rate and production of reactive oxygen species, are particularly dependent on MTH1 to avoid lethal DNA damage. This dependency makes MTH1 a compelling therapeutic target.

A key derivative, 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287) , has been identified as a potent MTH1 inhibitor.[10] This demonstrates that the N4-methylated diaminopyrimidine core is an effective pharmacophore for MTH1 inhibition.

Caption: Mechanism of MTH1 inhibition in cancer cells.

The inhibitory potency of TH287 highlights the scaffold's potential. Research shows TH287 has a high binding affinity and potent enzymatic inhibition.[10]

| Compound | Target | IC₅₀ | Kᵢ |

| TH287 | MTH1 | 2.2 nM | ~1.3 nM |

| (S)-crizotinib | MTH1 | 13 nM | 153.9 nM |

| Data sourced from competitive binding and enzymatic assays.[10] |

This data strongly suggests that the simpler this compound molecule is a prime candidate for development as an MTH1 inhibitor.

Broader Kinase Inhibition Profile

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective inhibitors.

A highly complex derivative, WY-135 , which incorporates a 5-chloro-pyrimidine-2,4-diamine core, has been shown to be a novel and potent Anaplastic Lymphoma Kinase (ALK) inhibitor.[6] In ALK-positive cancer cells, WY-135 treatment leads to:

-

Inhibition of ALK phosphorylation and its downstream signaling pathways.

-

Induction of cell cycle arrest at the G1 phase.

-

Induction of cellular apoptosis.[6]

While WY-135 is structurally distinct from our core topic, its efficacy underscores the inherent potential of the 2,4-diaminopyrimidine scaffold to serve as a foundation for potent kinase inhibitors targeting various oncogenic drivers.

Antimicrobial Activity of the Core Scaffold

Investigations into the parent compound, 2,4-diamino-6-chloropyrimidine, have revealed modest but measurable antimicrobial activity.[1][11]

Antimicrobial Screening Summary for 2,4-diamino-6-chloropyrimidine

| Organism | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Low |

| Escherichia coli | Gram-negative Bacteria | Low |

| Bacillus cereus | Gram-positive Bacteria | Low |

| Klebsiella spp. | Gram-negative Bacteria | Low (at 300 µg/ml) |

| Candida albicans | Fungus | Low |

Activity determined by agar well diffusion method. "Low" indicates some inhibition was observed but was not as potent as standard references like Streptomycin or Nystatin.[1][11]

Although the activity of the parent compound is low, this provides a critical baseline. It is well-established in medicinal chemistry that small structural modifications, such as the addition of an N4-methyl group, can significantly alter biological activity. Therefore, this compound warrants screening against a broad panel of microbial pathogens.

Protocols for Biological Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities discussed.

General Screening Workflow

A logical progression for evaluating a new compound based on this scaffold would follow a standard drug discovery cascade.

Caption: A typical screening cascade for a novel pyrimidine derivative.

Protocol: MTH1 Enzymatic Inhibition Assay

This protocol is based on a bioluminescent assay that quantifies the pyrophosphate (PPi) released during the MTH1-catalyzed hydrolysis of 8-oxo-dGTP.[10]

Objective: To determine the IC₅₀ of a test compound against the MTH1 enzyme.

Materials:

-

Recombinant human MTH1 enzyme

-

8-oxo-dGTP (substrate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

PPiLight™ Inorganic Pyrophosphate Assay kit or similar

-

384-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer.

-

In a 384-well plate, add the diluted test compound. Include wells for a positive control (known MTH1 inhibitor) and a negative control (DMSO vehicle).

-

Add the MTH1 enzyme to all wells except for a background control and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the 8-oxo-dGTP substrate to all wells.

-

Allow the enzymatic reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

-

Incubate for 5-10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[1]

Objective: To screen the test compound for activity against various bacterial and fungal strains.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 100, 200, 300 µg/mL).

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).

-

Culture media (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Sterile petri dishes, sterile cork borer (6 mm diameter).

-

Positive control antibiotics (e.g., Streptomycin) and antifungals (e.g., Nystatin).

-

Solvent control (e.g., DMSO).

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Pipette a fixed volume (e.g., 50 µL) of each test compound concentration, positive control, and solvent control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

-

Data Analysis: Compare the zone diameters produced by the test compound to those of the positive and negative controls. A larger zone indicates greater antimicrobial activity.

Future Directions and Conclusion

The this compound scaffold stands at a promising intersection of synthetic tractability and biological potential. Drawing from the potent activity of its more complex derivatives, a clear path for future research emerges:

-

Synthesis and Characterization: The first critical step is the successful synthesis and unambiguous structural confirmation of this compound.

-

Broad Biological Screening: The compound should be immediately evaluated in primary biochemical and cellular assays against targets for which the scaffold has shown promise, including MTH1 and a panel of cancer-relevant kinases (e.g., ALK, EGFR, VEGFR).

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions is warranted. This includes:

-

C6 Position: Replacing the chloro group with other functionalities (e.g., small aryl groups, amines) to modulate potency and selectivity.

-

N4 Position: Exploring groups larger than methyl to probe the binding pocket.

-

N2 Position: While often unsubstituted for hinge binding, small alkylations could be investigated.

-

-

Antimicrobial Evaluation: The compound should be tested against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, to see if N4-methylation improves upon the baseline activity of the parent scaffold.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Bioscience and Pharmaceutical Research. [Link]

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research. [Link]

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information (NCBI). [Link]

-

(PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

-

2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Angene Chemical. [Link]

-

5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. PubMed. [Link]

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

-

Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging. Digital Commons@Becker. [Link]

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

-

2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Mechanism of Action of 6-Chloro-n4-methylpyrimidine-2,4-diamine as a Protein Kinase Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1] While a direct and established mechanism of action for the specific compound, 6-Chloro-n4-methylpyrimidine-2,4-diamine, is not extensively documented in publicly available literature, its structural similarity to a vast family of known protein kinase inhibitors allows us to formulate a robust, evidence-based hypothesis regarding its biological activity.[1][2][3] This guide, therefore, serves a dual purpose: to present a proposed mechanism of action for this compound, grounded in the established pharmacology of its chemical class, and to provide a comprehensive experimental blueprint for its validation.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] In the realm of drug discovery, its derivatives have been extensively explored and developed as potent inhibitors of protein kinases.[1][3] Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The success of pyrimidine-based kinase inhibitors stems from their ability to mimic the adenine ring of ATP, the universal phosphate donor for all kinases.[4] This allows them to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to substrate proteins and thereby inhibiting the downstream signaling cascade.[4] Numerous pyrimidine derivatives have been developed as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinases (PI3Ks).[2][3][4]

Given the structural features of this compound, it is highly probable that its mechanism of action also involves the inhibition of one or more protein kinases. The 2,4-diaminopyrimidine core, in particular, is a common motif in potent kinase inhibitors.

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific protein kinase or a family of related kinases. The proposed mechanism is as follows:

-

Binding to the Kinase Domain: The compound enters the active site of the kinase and binds to the ATP-binding pocket.

-

Hydrogen Bonding: The amino groups on the pyrimidine ring are predicted to form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction that anchors ATP in the active site.[4]

-

Competitive Inhibition: By occupying the ATP-binding site, this compound prevents the binding of endogenous ATP.

-

Inhibition of Phosphorylation: Consequently, the kinase is unable to catalyze the transfer of a phosphate group to its downstream substrate proteins.

-

Signal Transduction Blockade: This leads to the inhibition of the signaling pathway regulated by the target kinase, ultimately resulting in a cellular response such as apoptosis or cell cycle arrest in cancer cells.

The following diagram illustrates this proposed signaling pathway:

Caption: A streamlined workflow for in silico identification of kinase targets.

Biochemical Assays: Quantifying Kinase Inhibition

Once putative kinase targets are identified, their inhibition by this compound must be confirmed and quantified using in vitro biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents:

-

Recombinant kinase enzyme.

-

Kinase-specific substrate peptide.

-

ATP.

-

This compound (serially diluted).

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Procedure:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, and varying concentrations of the compound.

-

Initiate the reaction by adding ATP and incubate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also provides luciferase and luciferin to produce light.

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Parameter | Description |

| IC50 | The half maximal inhibitory concentration, a measure of the potency of an inhibitor. |

| Ki | The inhibition constant, a more absolute measure of binding affinity. |

Cell-Based Assays: Assessing Cellular Activity

Demonstrating that this compound can inhibit the target kinase within a cellular context is a critical next step.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to be dependent on the target kinase.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for total protein levels of the substrate and a housekeeping gene (e.g., GAPDH) as loading controls.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase's substrate, indicating successful inhibition of the kinase within the cell.

In Vivo Studies: Evaluating Therapeutic Potential

The final stage of preclinical validation involves assessing the efficacy of this compound in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model of Cancer

-

Animal Model:

-

Implant human cancer cells (the same cell line used in the cell-based assays) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group daily.

-

Administer a vehicle control to the control group.

-

-

Efficacy Assessment:

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamic marker analysis by Western blot).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the compound.

-

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests a role as a protein kinase inhibitor. The proposed mechanism of ATP-competitive inhibition provides a solid foundation for a comprehensive research and development program. The experimental blueprint outlined in this guide offers a systematic and rigorous approach to validate this hypothesis, from initial in silico screening to in vivo efficacy studies. Successful execution of these experiments will not only elucidate the precise molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

- Curr Pharm Des. 2025;31(14):1100-1129.

- Chem Biol Drug Des. 2022 Oct;100(4):599-621. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.

- ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...

- RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Chloro-n4-methylpyrimidine-2,4-diamine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent ability to mimic endogenous purines and pyrimidines allows for competitive binding to a wide array of biological targets. The compound 6-Chloro-n4-methylpyrimidine-2,4-diamine, with its characteristic 2,4-diamino-pyrimidine core, is a compelling candidate for therapeutic development. The strategic placement of a chloro group at the 6-position and a methylamino group at the N4-position presents a unique chemical entity with the potential for high-affinity interactions and selective targeting of key enzymes implicated in disease.

This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound. Moving beyond a mere list of possibilities, we delve into the scientific rationale for target selection, provide detailed, field-proven experimental protocols for validation, and offer insights into the causality behind these strategic choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Part 1: The Kinase Family - A Primary Avenue of Investigation

The 2,4-diaminopyrimidine motif is a well-established hinge-binding scaffold in a multitude of protein kinase inhibitors.[3] This structural element is capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the human kinome. The substitutions on the pyrimidine ring are then poised to interact with more variable regions of the ATP-binding pocket, thereby dictating selectivity and potency.

Rationale for Kinase Targeting

Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[1] Kinases are integral components of signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] The development of kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory disorders. Given the structural alerts within this compound, a primary and logical first step is a comprehensive assessment of its kinase inhibitory potential.

High-Priority Kinase Targets

Based on the extensive literature on pyrimidine-based inhibitors, the following kinase families represent high-priority targets for initial investigation:

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4] Several pyrimidine derivatives have demonstrated potent inhibition of CDKs, leading to cell cycle arrest and apoptosis.[2][4]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is frequently mutated or overexpressed in various solid tumors.[1][5] The pyrimidine core can effectively compete with ATP in the EGFR kinase domain.[5]

-

PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, particularly in hematological malignancies.[1] Their inhibition by pyrimidine-containing compounds is an active area of research.[1]

Experimental Workflow for Kinase Target Validation

The following workflow provides a systematic approach to identify and validate the kinase targets of this compound.

Caption: A streamlined workflow for kinase target identification and validation.

Detailed Experimental Protocols

Protocol 1: Kinome-Wide Binding Assay (KINOMEscan™)

-

Principle: This competition binding assay quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial vendor (e.g., DiscoverX) for screening against their full kinase panel at a concentration of 1 µM.

-

The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.

-

Identify "hits" as kinases with %Ctrl values below a predefined threshold (e.g., <10%).

-

-

Causality: This initial screen provides an unbiased, global view of the compound's kinase binding profile, enabling the identification of both expected and unexpected targets.

Protocol 2: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

-

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence.

-

Methodology:

-

Select hit kinases identified from the kinome scan.

-

Perform a serial dilution of this compound.

-

In a 384-well plate, combine the kinase, its specific substrate, ATP, and the diluted compound.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

-

Causality: This assay provides a quantitative measure of the compound's potency against specific kinases, allowing for rank-ordering of potential targets.

Protocol 3: Cellular Target Engagement (CETSA®)

-

Principle: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

-

Methodology:

-

Treat cultured cells (selected based on the expression of the target kinase) with this compound or vehicle control.

-

Lyse the cells and heat the lysates across a range of temperatures.

-

Centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Causality: This experiment confirms that the compound binds to its intended target in a physiological, cellular context, a critical step in validating in vitro findings.

| Parameter | Kinome-Wide Binding | Biochemical IC50 | Cellular Target Engagement |

| Output | Percent of Control (%Ctrl) | IC50 (nM or µM) | Thermal Shift (ΔTm) |

| Throughput | High (400+ kinases) | Medium | Low |

| Context | In vitro (recombinant) | In vitro (recombinant) | In situ (cellular) |

| Purpose | Target Identification | Potency Determination | Target Validation |

Part 2: Epigenetic Modulators - An Emerging Frontier

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in gene expression and are frequently dysregulated in cancer and other diseases.[6][7] The pyrimidine ring is present in the structure of S-adenosylmethionine (SAM), the universal methyl donor, and in some epigenetic inhibitors. This structural similarity suggests that this compound could potentially interfere with the function of epigenetic enzymes.[8]

Rationale for Targeting Epigenetic Enzymes

The reversibility of epigenetic marks makes the enzymes that "write," "read," and "erase" them attractive therapeutic targets.[8] Inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are already approved for the treatment of certain cancers.[7][9] Exploring the effect of this compound on these targets could uncover novel therapeutic avenues.

Potential Epigenetic Targets

-

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group to DNA.[8] Hypermethylation of tumor suppressor genes is a common event in carcinogenesis.

-

Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[7]

Experimental Workflow for Epigenetic Target Validation

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel Small-Molecule Epidrug Development [frontiersin.org]

- 7. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic Alterations in Cancer: The Therapeutic Potential of Epigenetic Drugs in Cancer Therapy [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Chloro-N4-methylpyrimidine-2,4-diamine for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro biological assays. This guide is dedicated to providing an in-depth technical overview of the solubility of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS No. 1005-37-4) , a substituted pyrimidine derivative of interest to researchers in medicinal chemistry.

This document moves beyond a simple recitation of data. It aims to provide a holistic understanding of the factors governing the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in drug discovery workflows. We will delve into the theoretical underpinnings of its solubility, present the available quantitative data, and equip you with the practical, field-proven methodologies to determine its solubility in your own laboratory settings. Our objective is to empower you, the researcher, with the knowledge to make informed decisions in your experimental designs and to navigate the challenges associated with compound solubility.

Compound Profile: this compound

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting and interpreting its solubility behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1005-37-4 | ChemScene[1] |

| Molecular Formula | C₅H₇ClN₄ | ChemScene[1] |

| Molecular Weight | 158.59 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.83 Ų | ChemScene[1] |

| logP (calculated) | 0.7539 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Solubility in Dimethyl Sulfoxide (DMSO): A Deep Dive

DMSO is a powerful, polar aprotic solvent, prized in drug discovery for its ability to dissolve a wide range of organic compounds.[2] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for creating high-concentration stock solutions for high-throughput screening.

Quantitative Solubility Data in DMSO

Precise, experimentally determined solubility data for this compound is not extensively reported in peer-reviewed literature. However, data from some chemical suppliers provides a valuable starting point. One supplier reports a solubility of 1.94 mg/mL (equivalent to 0.0122 M or 12.2 mM) .[3] While the solvent is not explicitly stated alongside this value, the provision of NMR data in DMSO-d6 by the same source strongly suggests that this solubility value pertains to DMSO.

Theoretical Considerations for High Solubility in DMSO

The structural features of this compound are consistent with good solubility in DMSO:

-

Polarity: The molecule possesses a significant number of polar functional groups, including two amino groups and two nitrogen atoms within the pyrimidine ring. These contribute to a high Topological Polar Surface Area (TPSA) of 63.83 Ų, indicating a strong potential for favorable interactions with the polar sulfoxide group of DMSO.

-

Hydrogen Bonding: The presence of two hydrogen bond donors (-NH2 and -NH(CH3)) and four hydrogen bond acceptors (the nitrogen atoms and the amino groups) allows for the formation of hydrogen bonds with DMSO, which is a strong hydrogen bond acceptor. These interactions are crucial for disrupting the crystal lattice of the solid compound and promoting solvation.

-

"Like Dissolves Like": As a polar aprotic solvent, DMSO is well-suited to dissolve molecules that have both polar characteristics and a degree of lipophilicity, as indicated by the calculated logP of 0.7539.

Solubility in Other Solvents: A Comparative Analysis

While DMSO is a primary solvent for stock solutions, understanding a compound's solubility in a range of other solvents is crucial for various applications, including formulation development, purification, and certain biological assays.

| Solvent | Type | Predicted Solubility of this compound | Rationale |

| Water | Polar Protic | Low to Moderate | The presence of a chlorine atom and the overall organic scaffold may limit aqueous solubility. However, the amino groups can be protonated at acidic pH, which would increase solubility. |

| Ethanol/Methanol | Polar Protic | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyrimidine derivative. Studies on similar pyrimidine derivatives have shown good solubility in methanol.[4][5] |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is less polar than DMSO but can still engage in dipole-dipole interactions. |

| Acetone | Polar Aprotic | Moderate | Similar to acetonitrile, acetone's polarity should allow for reasonable dissolution of the compound. |

| Dichloromethane (DCM) | Nonpolar | Low | The high polarity of the compound makes it unlikely to be highly soluble in a nonpolar solvent like DCM. |

| Hexane/Heptane | Nonpolar | Very Low | These aliphatic hydrocarbon solvents will not effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: Protocols and Best Practices

In the absence of comprehensive published data, experimental determination of solubility is often necessary. The choice of method depends on the stage of research, the amount of compound available, and the required throughput and accuracy.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[6] This is a critical parameter for formulation and preclinical development.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, water, ethanol) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

-